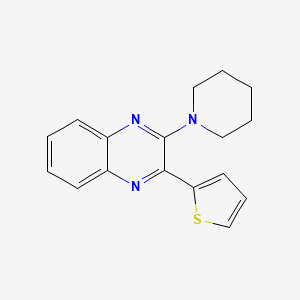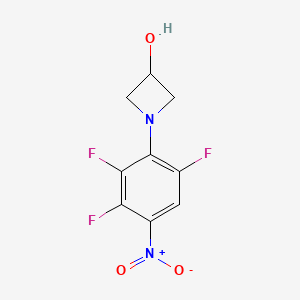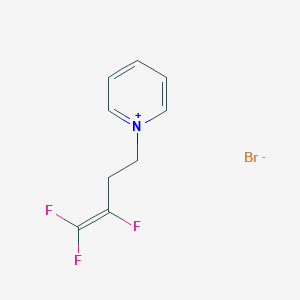
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluorobut-3-en-1-yl group in the compound imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,4,4-trifluorobut-3-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .
Applications De Recherche Scientifique
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobut-3-en-1-yl group can form strong interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium bromide: Similar in structure but lacks the trifluorobut-3-en-1-yl group, resulting in different chemical properties and reactivity.
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Contains a trifluoromethyl group but differs in the position and nature of the substituents, leading to variations in its chemical behavior and applications
The unique presence of the trifluorobut-3-en-1-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
849737-77-5 |
|---|---|
Formule moléculaire |
C9H9BrF3N |
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
1-(3,4,4-trifluorobut-3-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C9H9F3N.BrH/c10-8(9(11)12)4-7-13-5-2-1-3-6-13;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
Clé InChI |
NTNAWNPDCXJABX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CCC(=C(F)F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
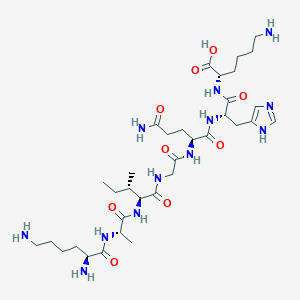
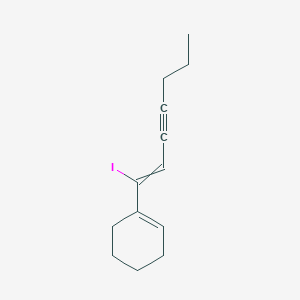
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
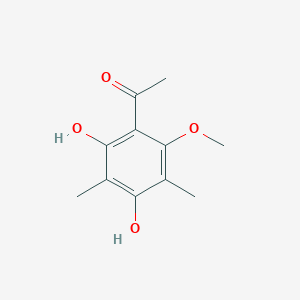
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
